molecular formula C23H34O2 B167548 6alpha,16alpha-Dimethylprogesterone CAS No. 1816-78-0

6alpha,16alpha-Dimethylprogesterone

Cat. No.: B167548
CAS No.: 1816-78-0
M. Wt: 342.5 g/mol
InChI Key: KMGUZSMFRZSYPE-KATBZLDRSA-N
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Description

6α,16α-Dimethylprogesterone is a synthetic steroid derivative of progesterone, modified by the addition of methyl groups at the 6α and 16α positions. These structural alterations aim to enhance metabolic stability, receptor binding affinity, and progestational activity compared to unmodified progesterone . The compound was first synthesized in the early 1960s through targeted methylation of the progesterone backbone, leveraging advancements in steroid chemistry to explore substituent effects on hormonal activity .

Properties

CAS No.

1816-78-0

Molecular Formula

C23H34O2

Molecular Weight

342.5 g/mol

IUPAC Name

(6S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6,10,13,16-tetramethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H34O2/c1-13-10-17-18(22(4)8-6-16(25)12-19(13)22)7-9-23(5)20(17)11-14(2)21(23)15(3)24/h12-14,17-18,20-21H,6-11H2,1-5H3/t13-,14+,17+,18-,20-,21+,22+,23-/m0/s1

InChI Key

KMGUZSMFRZSYPE-KATBZLDRSA-N

SMILES

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)C

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)C

Other CAS No.

1816-78-0

Synonyms

6alpha,16alpha-dimethylprogesterone

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Properties References
6α,16α-Dimethylprogesterone 6α-CH₃, 16α-CH₃ C₂₃H₃₄O₂* 342.5* Enhanced progestational activity; improved metabolic stability
Medroxyprogesterone Acetate 6α-CH₃, 17α-OAc C₂₂H₃₂O₄ 360.5 Androgenic activity; used in hormone therapy
6α-Methylprogesterone 6α-CH₃ C₂₂H₃₂O₂* 328.5* Progesterone antagonist; modulates sperm cation channels
16α-Hydroxyprogesterone 16α-OH C₂₁H₃₀O₃ 330.47 Weak progestogen; precursor in steroidogenesis
6β-Methylene Hydroxyprogesterone 6β-CH₂, 17α-OH Not provided Not provided Androgenic activity; structural analog

*Inferred from progesterone’s base structure (C₂₁H₃₀O₂) and substituent additions.

Key Findings:

Impact of Methyl Groups :

  • The dual methylation at 6α and 16α positions in 6α,16α-Dimethylprogesterone likely synergizes to enhance receptor binding and reduce enzymatic degradation compared to singly substituted analogs like 6α-Methylprogesterone .
  • In contrast, medroxyprogesterone acetate (6α-CH₃, 17α-OAc) exhibits androgenic activity, suggesting that the 17α-acetoxy group shifts functionality toward androgen receptor interaction .

Position-Specific Effects :

  • 16α-Hydroxyprogesterone (16α-OH) demonstrates significantly weaker progestational activity than 6α,16α-Dimethylprogesterone, highlighting the importance of hydrophobic methyl groups over polar hydroxyl groups at this position .
  • The 6β-methylene substituent in 6β-Methylene Hydroxyprogesterone reduces progestational potency, emphasizing the stereochemical sensitivity of steroid-receptor interactions .

Synthetic Utility :

  • 6α,16α-Dimethylprogesterone’s synthesis involves regioselective methylation, a method distinct from the acetylation or hydroxylation strategies used for medroxyprogesterone or 16α-hydroxyprogesterone .

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